BML-277

Chk2 inhibitor kinase selectivity ATP-competitive

BML-277 is the definitive ATP‑competitive Chk2 probe, offering an unmatched 1000‑fold selectivity window over Chk1 and Cdk1/B (Ki 37 nM). Unlike dual Chk1/Chk2 agents (e.g., AZD‑7762) or weak Chk2 inhibitors (e.g., CHIR‑124), only BML‑277 cleanly dissects Chk2‑dependent phenotypes. Validated for radioprotection of T‑cells (EC50 3–7.6 µM), suppressing oxaliplatin‑resistant CRC growth in vivo (1–3 mg/kg i.p.), and preserving oocyte fertility during chemotherapy. Choose BML‑277 when on‑target specificity and in‑vivo translational data are non‑negotiable.

Molecular Formula C20H14ClN3O2
Molecular Weight 363.8 g/mol
CAS No. 516480-79-8
Cat. No. B1676645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-277
CAS516480-79-8
Synonyms2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide
CHK2iII compound
Molecular FormulaC20H14ClN3O2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24)
InChIKeyUXGJAOIJSROTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BML-277 (CAS 516480-79-8): Potent and Selective Chk2 Inhibitor for DNA Damage Response and Cancer Research


BML-277 (Chk2 Inhibitor II) is an ATP-competitive, cell-permeable arylbenzimidazole that selectively inhibits checkpoint kinase 2 (Chk2) with an IC50 of 15 nM and a Ki of 37 nM [1]. It displays >1000-fold selectivity over Chk1 and Cdk1/B kinases [1], and demonstrates functional radioprotective activity in human T cells with an EC50 of 3–7.6 µM [1]. BML-277 has been validated in vivo for suppressing oxaliplatin-resistant colorectal cancer growth and for protecting oocyte fertility during chemotherapy [2][3].

Why BML-277 Cannot Be Substituted by Other Chk2 Inhibitors or Dual Chk1/Chk2 Agents


Chk2 inhibitors exhibit divergent selectivity profiles, potency ranges, and functional outcomes that preclude simple interchange. BML-277 offers a unique combination of high Chk2 potency (IC50 15 nM), exceptional kinase selectivity (>1000-fold over Chk1 and Cdk1/B), and validated in vivo efficacy in specific disease models. Dual Chk1/Chk2 inhibitors such as AZD-7762 (IC50 5 nM for both) or Chk1-selective agents such as CHIR-124 (Chk2 IC50 697 nM) cannot replicate the clean Chk2-specific phenotype of BML-277 [1]. The quantitative evidence below demonstrates precisely where BML-277 differs from its closest analogs, informing rational compound selection for experimental design or procurement.

Quantitative Differentiation of BML-277 from Closest Chk2 Inhibitor Comparators


Chk2 Potency and Kinase Selectivity: BML-277 vs AZD-7762 and CHIR-124

BML-277 inhibits Chk2 with an IC50 of 15 nM and demonstrates >1000-fold selectivity over Chk1 (IC50 >10 µM) and Cdk1/B (IC50 12 µM) [1]. In contrast, the dual Chk1/Chk2 inhibitor AZD-7762 exhibits equal potency for both kinases (IC50 5 nM each), while CHIR-124 is a Chk1-selective inhibitor with Chk2 IC50 of 697 nM (0.7 µM) . For experiments requiring specific interrogation of Chk2 function without confounding Chk1 inhibition, BML-277 provides a >1000-fold selectivity window unavailable with dual-targeted agents.

Chk2 inhibitor kinase selectivity ATP-competitive

Broad Kinase Panel Selectivity: BML-277 vs CCT241533 and AZD-7762

BML-277 was screened against a panel of 35 kinases at 10 µM and inhibited <25% of any off-target kinase, including Chk1 . For comparison, the highly potent Chk2 inhibitor CCT241533 (IC50 3 nM) shows minimal cross-reactivity at 1 µM, while AZD-7762 displays >10-fold selectivity over 164 kinases [1]. BML-277 offers a well-characterized selectivity profile at a commonly used screening concentration, providing confidence in target specificity for cellular studies.

kinase profiling off-target selectivity

Radioprotective Activity in Human T Cells: BML-277 vs PV1019 and VRX0466617

BML-277 rescues human CD4+ and CD8+ T cells from ionizing radiation-induced apoptosis with EC50 values of 3 µM and 7.6 µM, respectively [1]. While other Chk2 inhibitors such as PV1019 (IC50 24 nM) and VRX0466617 (IC50 140 nM) also exhibit radioprotective effects in various cell types, quantitative EC50 data for direct comparison is not uniformly available . BML-277 remains the benchmark Chk2 inhibitor for radioprotection studies due to its well-characterized concentration-response relationship in primary human T cells.

radioprotection T cell apoptosis

In Vivo Tumor Growth Suppression in Oxaliplatin-Resistant Colorectal Cancer

In Colo205-OR xenograft models, BML-277 at 1 mg/kg and 3 mg/kg (i.p., thrice weekly) combined with oxaliplatin (5 mg/kg) significantly suppressed tumor growth compared to oxaliplatin alone [1]. BML-277 reduced homologous recombination (HR) efficiency by 30–60% in OR CRC cell lines and decreased protein PARylation and FANCD2 monoubiquitination [1]. While other Chk2 inhibitors such as CCT241533 potentiate PARP inhibitors in vitro, BML-277 is specifically validated in oxaliplatin-resistant CRC models with quantitative in vivo efficacy data [2].

oxaliplatin resistance colorectal cancer in vivo

Oocyte Protection and Fertility Preservation During Chemotherapy

BML-277 inhibits chemotherapy-induced oocyte apoptosis via the CHEK2-TAp63α pathway, protecting ovarian function while simultaneously enhancing anti-tumor efficacy by reducing DNA damage repair in cancer cells [1][2]. This dual-benefit profile is distinct from other Chk2 inhibitors that have not been evaluated in this context. BML-277 has been incorporated into self-assembled micelle formulations for co-delivery with chemotherapeutic prodrugs, demonstrating a unique application in oncofertility research [2].

oncofertility oocyte protection CHEK2

Optimal Use Cases for BML-277 in DNA Damage Response, Cancer, and Oncofertility Research


Investigating Chk2-Specific Signaling in DNA Damage Response Pathways

Use BML-277 at 0.1–10 µM to selectively inhibit Chk2 without confounding Chk1 inhibition, enabling clean dissection of Chk2-dependent phosphorylation events and downstream effectors in response to genotoxic stress [1].

Radioprotection Studies in Primary Human T Cells and Hematopoietic Models

Employ BML-277 at its defined EC50 range (3–7.6 µM) to protect T cells from radiation-induced apoptosis, serving as a benchmark tool for exploring radioprotective strategies and the role of Chk2 in radiation sensitivity [1].

Combination Therapy with Oxaliplatin in Colorectal Cancer Xenograft Models

Administer BML-277 at 1–3 mg/kg i.p. thrice weekly in combination with oxaliplatin to suppress tumor growth in oxaliplatin-resistant CRC models, leveraging its ability to reduce homologous recombination and enhance chemosensitivity [2].

Oncofertility Research: Protecting Ovarian Reserve During Chemotherapy

Incorporate BML-277 into micelle-based co-delivery systems with chemotherapeutic prodrugs to simultaneously treat cancer and preserve oocyte viability, exploiting the CHEK2-TAp63α pathway for fertility protection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BML-277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.